molecular formula C23H32N2O B11226195 5-Cyclohexyl-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

5-Cyclohexyl-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11226195
M. Wt: 352.5 g/mol
InChI Key: RNQMGQHXNSGHSQ-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the oxadiazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out in acidic or basic media, depending on the desired product.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. These reactions often require an inert atmosphere and controlled temperatures.

    Substitution: Substitution reactions may involve reagents such as halogens, alkyl halides, or organometallic compounds. Solvents like dichloromethane, toluene, or acetonitrile are frequently used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

5-Cyclohexyl-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: The compound is explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: It is used in the development of advanced materials, such as liquid crystals, polymers, and coatings, due to its unique chemical properties and stability.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    4’'-(trans-4-Propylcyclohexyl)-3,4,5-trifluorobiphenyl: This compound shares the propylcyclohexyl substituent but differs in the presence of trifluorobiphenyl instead of the oxadiazole ring.

    3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Similar to the previous compound, it contains the propylcyclohexyl group but has a trifluorobiphenyl structure.

Uniqueness

5-Cyclohexyl-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. The presence of both cyclohexyl and propylcyclohexyl groups further enhances its stability and potential for diverse applications. Compared to similar compounds, its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H32N2O

Molecular Weight

352.5 g/mol

IUPAC Name

5-cyclohexyl-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C23H32N2O/c1-2-6-17-9-11-18(12-10-17)19-13-15-20(16-14-19)22-24-23(26-25-22)21-7-4-3-5-8-21/h13-18,21H,2-12H2,1H3

InChI Key

RNQMGQHXNSGHSQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4CCCCC4

Origin of Product

United States

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